molecular formula C18H11NO2 B11846866 4-(1H-Indol-3-yl)naphthalene-1,2-dione CAS No. 150810-71-2

4-(1H-Indol-3-yl)naphthalene-1,2-dione

Cat. No.: B11846866
CAS No.: 150810-71-2
M. Wt: 273.3 g/mol
InChI Key: JGGZODMUNMPWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Indol-3-yl)naphthalene-1,2-dione is a chemical compound with the molecular formula C₁₈H₁₁NO₂ It is characterized by the presence of an indole ring fused to a naphthalene-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)naphthalene-1,2-dione typically involves the reaction of indole derivatives with naphthalene-1,2-dione under specific conditions. One common method involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction between the indole and naphthalene-1,2-dione .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene-1,2-dione moiety to a dihydroxy derivative.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-Indol-3-yl)naphthalene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving indole derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The naphthalene-1,2-dione structure can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-yl)naphthalene-1,2-dione is unique due to the combination of the indole and naphthalene-1,2-dione structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse research applications.

Properties

CAS No.

150810-71-2

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

4-(1H-indol-3-yl)naphthalene-1,2-dione

InChI

InChI=1S/C18H11NO2/c20-17-9-14(11-5-1-2-7-13(11)18(17)21)15-10-19-16-8-4-3-6-12(15)16/h1-10,19H

InChI Key

JGGZODMUNMPWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.